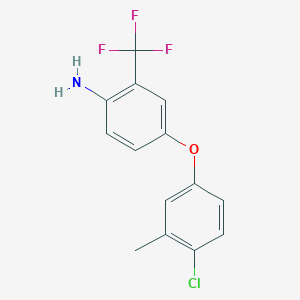

4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)aniline

Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple substituents. The compound is formally designated as this compound, reflecting its structural composition of two interconnected aromatic rings with specific positional arrangements of functional groups. The primary aromatic ring contains an amino group at position 1, serving as the base aniline structure, while a trifluoromethyl group occupies position 2 on this same ring.

The phenoxy substituent at position 4 of the primary ring creates an ether linkage to a secondary aromatic ring that bears both a chlorine atom at position 4 and a methyl group at position 3. This nomenclature system ensures unambiguous identification of the compound's structure and distinguishes it from potential positional isomers that could arise from alternative arrangements of the same functional groups. The Chemical Abstracts Service registry number 946741-39-5 provides additional verification of the compound's unique structural identity.

The isomeric considerations for this compound are particularly important given the presence of multiple aromatic rings and various substitution patterns. Potential structural isomers could theoretically arise from alternative positioning of the chloro, methyl, and trifluoromethyl groups on their respective aromatic rings. However, the specific this compound configuration represents a unique arrangement that distinguishes it from other possible isomeric forms. The simplified molecular-input line-entry system notation NC1=CC=C(OC2=CC=C(Cl)C(C)=C2)C=C1C(F)(F)F provides a linear representation that unambiguously defines the connectivity and spatial relationships between all atoms in the molecule.

Molecular Geometry Optimization Through Computational Methods

The molecular geometry optimization of this compound requires sophisticated computational approaches to accurately predict the three-dimensional arrangement of atoms and electronic distribution within the molecule. The compound's complex structure, featuring two aromatic rings connected by an ether linkage, presents unique challenges for geometric optimization due to the potential for conformational flexibility around the phenoxy bridge. Computational chemistry methods typically employed for such analyses include density functional theory calculations that can predict optimal bond lengths, bond angles, and dihedral angles throughout the molecular framework.

The presence of the trifluoromethyl group introduces significant electronic effects that influence the overall molecular geometry through its strong electron-withdrawing properties. This substituent affects the electron density distribution across the aromatic system, potentially altering bond lengths and angles compared to unsubstituted analogs. Similarly, the chloro and methyl substituents on the secondary aromatic ring contribute to the overall electronic environment and may influence the preferred conformational states of the molecule. Computational optimization studies would typically examine multiple conformational states to identify the global energy minimum and characterize any significant local minima that might represent accessible conformational forms under normal conditions.

The International Chemical Identifier key OUZGDXDLIWDKBD-UHFFFAOYSA-N provides a unique computational identifier that facilitates database searches and computational studies of this specific molecular structure. Advanced computational methods such as hybrid density functional theory with appropriate basis sets would be necessary to accurately model the electronic structure and predict reliable geometric parameters for this compound. These calculations would also provide insights into molecular orbital distributions, electrostatic potential surfaces, and other electronic properties that influence chemical reactivity and intermolecular interactions.

Crystal Structure Analysis via X-ray Diffraction Studies

Crystal structure analysis through X-ray diffraction represents the definitive method for determining the precise three-dimensional arrangement of atoms within this compound in its solid state. While specific crystallographic data for this compound were not identified in the available literature sources, the general principles and expected characteristics of such an analysis can be outlined based on the compound's structural features. The crystallization behavior of this compound would be significantly influenced by the presence of multiple functional groups capable of participating in intermolecular interactions, including hydrogen bonding involving the amino group and van der Waals interactions between the aromatic rings.

Properties

IUPAC Name |

4-(4-chloro-3-methylphenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO/c1-8-6-9(2-4-12(8)15)20-10-3-5-13(19)11(7-10)14(16,17)18/h2-7H,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZGDXDLIWDKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Nitration: Introduction of a nitro group to the aromatic ring.

Reduction: Conversion of the nitro group to an amine.

Substitution: Introduction of chloro, methyl, and trifluoromethyl groups through various substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)aniline undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)aniline serves as a precursor in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively, making it valuable in drug development.

Agrochemicals

The compound has demonstrated antifungal activity against pathogens such as Sclerotinia sclerotiorum and Phytophthora capsici. Its effective concentration (EC50) values range from 0.28 to 36.9 µg/mL, indicating potential for use as an agricultural fungicide.

| Fungal Pathogen | EC50 (µg/mL) |

|---|---|

| Sclerotinia sclerotiorum | 0.28 - 11.4 |

| Phytophthora capsici | 15.6 - 36.9 |

Material Sciences

In material sciences, this compound is utilized in the development of advanced materials due to its unique chemical properties. Its trifluoromethyl group enhances thermal stability and chemical resistance.

Case Study 1: Antimicrobial Activity

A significant study assessed the antimicrobial efficacy of derivatives containing the trifluoromethyl group against various bacterial strains. The results indicated strong antibacterial activity with minimal cytotoxicity in mammalian cells, suggesting potential for therapeutic applications.

Case Study 2: Antitubercular Activity

Another investigation focused on derivatives of salicylanilides similar to this compound for their antitubercular properties against Mycobacterium tuberculosis. The findings revealed effective inhibition of bacterial growth, supporting further exploration for treating resistant strains.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s properties are influenced by substituent positions and electronic effects:

- Acidity (pKa): The trifluoromethyl group’s position significantly alters acidity. For example: 4-(Trifluoromethyl)aniline has a pKa of 2.75, while the ortho-isomer (2-trifluoromethylaniline) is more acidic (predicted pKa = 1.10) due to proximity to the amino group . In the target compound, the phenoxy group (electron-donating via resonance) may partially counteract the electron-withdrawing effects of Cl and CF₃, resulting in a pKa intermediate between substituted anilines.

- Molecular Weight and Steric Effects: The target compound (MW: 282.9979) is bulkier than simpler analogs like 2-chloro-4-(trifluoromethyl)aniline (MW: 199.57, CAS: 39885-50-2) due to the phenoxy substituent . Steric hindrance from the 3-methyl group on the phenoxy ring may reduce reactivity in nucleophilic substitution reactions compared to non-methylated analogs.

Data Table: Key Properties of Target Compound and Analogs

Biological Activity

4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)aniline, an organic compound characterized by its unique chemical structure, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 301.69 g/mol. The compound features a chloro group, a methyl group, a phenoxy group, and a trifluoromethyl group, which contribute to its distinctive chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. In vitro tests have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Studies have reported cytotoxic effects on cancer cell lines, indicating that it may inhibit cell proliferation through various mechanisms.

The biological activity of this compound is believed to involve interaction with specific molecular targets, such as enzymes or receptors. This interaction can alter cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth. The detailed mechanisms remain under investigation but may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell division or metabolic processes in microorganisms.

- Receptor Modulation : It might interact with cellular receptors, influencing signaling pathways that control cell survival and growth.

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of various derivatives of phenoxy-substituted anilines, including this compound. Results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Cytotoxicity Assays : In a study assessing the cytotoxic effects on cancer cell lines (e.g., MCF-7 and HeLa), the compound exhibited IC50 values in the low micromolar range (around 5-15 µM), suggesting potent anticancer activity. The mechanism was linked to apoptosis induction as confirmed by flow cytometry assays.

- Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that modifications to the trifluoromethyl and chloro groups significantly impact biological activity. Compounds with electron-withdrawing groups at specific positions on the aromatic ring demonstrated enhanced potency against cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Chloro-3-methylphenoxy)-3-nitrobenzene | Nitro group instead of amine | Moderate antibacterial activity |

| 4-(4-Chloro-3-methylphenoxy)-2-fluorobenzene | Fluorine instead of trifluoromethyl | Weaker anticancer properties |

| 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)phenylamine | Different substitution pattern | Enhanced cytotoxicity |

Q & A

Q. What are the standard synthetic routes for 4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)aniline, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. For example, a related trifluoromethyl aniline derivative was prepared by refluxing equimolar ethanolic solutions of substituted aniline and aldehyde precursors, followed by slow evaporation to obtain crystals suitable for X-ray analysis (yield: 78%) . Key parameters for optimization include:

- Solvent choice : Ethanol is commonly used due to its polarity and boiling point (78°C), which facilitates reflux.

- Temperature control : Maintaining reflux conditions (~78°C) ensures efficient reaction kinetics.

- Purification : Slow evaporation or recrystallization from ethyl alcohol improves crystal quality for structural characterization .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths (e.g., mean C–C = 0.004 Å) and dihedral angles, critical for confirming stereochemistry and molecular packing .

- FT-IR and Raman spectroscopy : These techniques identify functional groups (e.g., NH₂, C–F stretches) and electronic effects of the trifluoromethyl group. For a related compound, FT-Raman spectra were recorded in the 3500–50 cm⁻¹ range .

- NMR : ¹H/¹³C NMR can resolve aromatic proton environments and confirm substitution patterns.

Q. What safety precautions are required when handling this compound?

Based on structural analogs (e.g., 4-Chloro-2-(trifluoromethyl)aniline), hazards include skin/eye irritation (H315, H319) and respiratory toxicity (H335). Recommended precautions:

- PPE : Gloves, faceshields, and respiratory protection (e.g., type ABEK filters) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in sealed containers away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways or optimizing synthesis?

Advanced strategies integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental data. For example:

- Reaction path searches : ICReDD employs DFT-based algorithms to simulate transition states and identify low-energy pathways, reducing trial-and-error experimentation .

- COMSOL Multiphysics : AI-driven simulations model reaction kinetics and mass transfer, enabling parameter optimization (e.g., solvent ratios, temperature gradients) .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of the -CF₃ group deactivates the aromatic ring, directing electrophilic substitution to specific positions. Steric hindrance from the -CF₃ and chloro-methyl groups may slow coupling reactions (e.g., Suzuki-Miyaura). Methodological considerations:

- Catalyst selection : Palladium complexes with bulky ligands (e.g., SPhos) enhance turnover in sterically hindered systems.

- Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps .

Q. How can contradictory data in spectroscopic or crystallographic analyses be resolved?

Discrepancies may arise from polymorphic variations or solvent-dependent conformational changes. Mitigation strategies:

- Multi-technique validation : Cross-validate SC-XRD data with powder XRD and solid-state NMR to confirm crystal structure .

- Computational docking : Compare experimental FT-IR spectra with DFT-predicted vibrational modes to resolve ambiguities .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of Related Compounds

| Property | Value (Example Compound) | Method | Reference |

|---|---|---|---|

| Melting Point | 402–404 K | Differential Scanning Calorimetry (DSC) | |

| Boiling Point | 213.2±35.0 °C (at 760 mmHg) | Gas Chromatography | |

| Density | 1.4±0.1 g/cm³ | Pycnometry |

Q. Table 2. Hazard Classification (Analog-Based)

| Hazard Code | Risk Phrase | Precautionary Measures |

|---|---|---|

| H315 | Causes skin irritation | Wear gloves |

| H335 | May cause respiratory irritation | Use fume hood |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.